molecular formula C23H23NO6 B11019896 N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine

N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine

Cat. No.: B11019896
M. Wt: 409.4 g/mol
InChI Key: UZKUNSSWUYPKMT-SFHVURJKSA-N
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Description

N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties. This particular compound combines the structural features of coumarins and amino acids, potentially enhancing its biological activity and making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine typically involves the following steps:

    Synthesis of the Coumarin Derivative: The starting material, 4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol, is synthesized through a Pechmann condensation reaction involving resorcinol and ethyl acetoacetate in the presence of a strong acid catalyst.

    Formation of the Coumarin Acetate: The coumarin derivative is then reacted with chloroacetic acid in the presence of a base to form the coumarin acetate.

    Coupling with L-Phenylalanine: The coumarin acetate is coupled with L-phenylalanine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the coumarin moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the coumarin structure, potentially converting them to alcohols.

    Substitution: The phenylalanine moiety can undergo electrophilic aromatic substitution reactions, introducing various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Quinone derivatives of the coumarin moiety.

    Reduction: Alcohol derivatives of the coumarin structure.

    Substitution: Various substituted phenylalanine derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The coumarin moiety is known to interact with various enzymes, and the addition of the phenylalanine residue may enhance its binding affinity and specificity.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Coumarin derivatives have shown promise in treating conditions such as cancer, inflammation, and bacterial infections. The incorporation of phenylalanine may improve the compound’s pharmacokinetic properties and bioavailability.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or photoreactivity, which are valuable in fields like material science and photonics.

Mechanism of Action

The mechanism of action of N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The coumarin moiety can inhibit enzyme activity by binding to the active site, while the phenylalanine residue may enhance this interaction through additional binding contacts. This dual interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the coumarin core structure but differ in the substituents attached to the coumarin ring.

    N-acetyl-L-phenylalanine derivatives: These compounds have the phenylalanine moiety but lack the coumarin structure.

Uniqueness

N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine is unique due to the combination of the coumarin and phenylalanine structures

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

(2S)-2-[[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H23NO6/c1-3-16-12-21(26)30-22-14(2)19(10-9-17(16)22)29-13-20(25)24-18(23(27)28)11-15-7-5-4-6-8-15/h4-10,12,18H,3,11,13H2,1-2H3,(H,24,25)(H,27,28)/t18-/m0/s1

InChI Key

UZKUNSSWUYPKMT-SFHVURJKSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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